

Application Notes & Protocols: Analytical Methods for the Detection of Bronze Red Pigment

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Compound of Interest

Compound Name: *Bronze Red*

Cat. No.: *B1450741*

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This document provides detailed application notes and protocols for the identification and quantification of "**Bronze Red**" in various materials. These guidelines are intended for researchers, scientists, and professionals in drug development and material science.

1. Introduction to **Bronze Red**

"**Bronze Red**" primarily refers to an organic monoazo pigment. Its formal chemical name is 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)-, and it is identified by the CAS Number 3789-75-1.[1] It is a yellowish-red powder known for its high color strength and strong hiding power.[1] This pigment is widely used in industrial applications, including offset and water-based printing inks, industrial paints, and decorative coatings, due to its good light, acid, alkali, and water fastness.[1][2]

The term "**Bronze Red**" can also refer to copper-tin alloys (bronze) with a reddish hue, but in the context of analytical detection within materials, it most commonly specifies the organic pigment.[3] The following protocols focus on the detection of this organic compound.

2. Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is typically employed for the unambiguous identification of organic pigments like **Bronze Red**. [4] The choice of method

depends on the sample matrix, the required sensitivity, and whether the analysis needs to be destructive or non-destructive.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a cornerstone technique for the separation and quantification of organic pigments from a mixture.^{[5][6]} Coupled with a Diode-Array Detector (DAD) or UV-Vis detector, it allows for the identification of **Bronze Red** based on its retention time and characteristic UV-Visible absorption spectrum.^{[7][8]}

Experimental Protocol:

- Sample Preparation (Extraction):
 - Accurately weigh approximately 10-20 mg of the material sample.
 - If the pigment is in a solid matrix (e.g., paint chip, plastic), mechanical pulverization may be necessary.
 - Transfer the sample to a glass vial and add 5 mL of a suitable solvent. Dimethylformamide (DMF) or a mixture of chloroform and methanol (1:1 v/v) is often effective for azo pigments.
 - Sonicate the mixture for 15-20 minutes at 40°C to facilitate extraction.
 - Centrifuge the sample at 5000 rpm for 10 minutes to pellet any insoluble matrix components.
 - Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - HPLC System: An Agilent 1200 series or similar, equipped with a quaternary pump, autosampler, and DAD.^[8]
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution is typically used.

- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - 0-5 min: 30% B
 - 5-25 min: Linear gradient from 30% to 95% B
 - 25-30 min: Hold at 95% B
 - 30-35 min: Return to 30% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.[8]
- Injection Volume: 10 µL.
- Detection: DAD monitoring at the pigment's maximum absorbance wavelength (typically in the 400-550 nm range for red pigments) and scanning from 200-700 nm to acquire the full spectrum.[7][8]
- Data Analysis:
 - Identify the peak corresponding to **Bronze Red** by comparing its retention time and UV-Vis spectrum with that of a certified reference standard.
 - Quantification can be performed by creating a calibration curve from serial dilutions of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: LC-MS provides a higher level of specificity and sensitivity compared to HPLC-DAD.[9] It couples the separation power of HPLC with the mass-resolving power of mass spectrometry, enabling definitive molecular weight determination and structural elucidation of

the pigment.[5][10] This is particularly useful for confirming the identity of a pigment in complex matrices.[9]

Experimental Protocol:

- Sample Preparation and HPLC:
 - Follow the same sample preparation and HPLC conditions as described in Protocol 2.1. The mobile phase may need to be adjusted to ensure compatibility with the MS ion source (e.g., using volatile buffers like ammonium acetate).[5]
- Instrumentation and Conditions (MS):
 - Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole mass spectrometer.[11]
 - Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture the most informative data.[12]
 - Ionization Parameters (Typical):
 - Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
 - Drying Gas (N₂) Flow: 8 L/min
 - Drying Gas Temperature: 350°C
 - Nebulizer Pressure: 35 psi
 - Mass Range: m/z 100-1000.
 - Data Acquisition: Full scan mode for identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.
- Data Analysis:
 - Extract the ion chromatogram corresponding to the exact mass of the [M+H]⁺ or [M-H]⁻ ion of **Bronze Red** (C₂₃H₁₇N₃O₂; Molecular Weight: 367.40 g/mol).

- Confirm the identification by matching the retention time and the measured mass-to-charge ratio with a reference standard.
- For further confirmation, perform tandem MS (MS/MS) to compare the fragmentation pattern of the sample with the standard.[10]

Spectroscopic Methods (FTIR and Raman)

Application: Fourier Transform Infrared (FTIR) and Raman Spectroscopy are powerful, often non-destructive techniques for identifying the chemical bonds and molecular structure of pigments.[13][14][15] They are excellent for rapid screening and can often be performed directly on the material with minimal sample preparation.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

- Sample Preparation:
 - Place a small amount of the powdered pigment or the material itself directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying consistent pressure using the instrument's pressure clamp.
- Instrumentation and Conditions:
 - Spectrometer: Any modern FTIR spectrometer equipped with a diamond or germanium ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Co-add 32 or 64 scans to achieve a good signal-to-noise ratio.
 - Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Analysis:

- The resulting spectrum should be compared against a library spectrum of **Bronze Red**.
- Characteristic peaks for an azo-naphthalene structure would include: N-H stretching ($\sim 3300\text{ cm}^{-1}$), C=O stretching (amide, $\sim 1650\text{ cm}^{-1}$), N=N stretching ($\sim 1400\text{--}1450\text{ cm}^{-1}$), and various C-H and C=C aromatic vibrations.

Experimental Protocol (Raman Spectroscopy):

- Sample Preparation:
 - Place the material directly under the microscope objective of the Raman spectrometer. No other preparation is usually needed.
- Instrumentation and Conditions:
 - Spectrometer: A confocal Raman microscope.
 - Laser Excitation: 785 nm is often preferred for red pigments to minimize fluorescence.[\[15\]](#)
 - Laser Power: Use low power (e.g., $< 10\text{ mW}$) to avoid thermal degradation of the organic pigment.[\[15\]](#)
 - Acquisition Time: 10-20 seconds with 5-10 accumulations.[\[15\]](#)
 - Objective: 50x or 100x.
- Data Analysis:
 - The Raman spectrum is a unique molecular fingerprint. Compare the acquired spectrum to a reference spectrum of **Bronze Red** for positive identification. The spectrum will show characteristic bands for the azo group and the aromatic ring structures.

3. Data Presentation

Table 1: Physicochemical and Performance Properties of **Bronze Red** Pigment

Property	Value / Observation	Reference
CAS Number	3789-75-1	[1]
Molecular Formula	C ₂₃ H ₁₇ N ₃ O ₂	[1]
Appearance	Yellowish Red Powder	[1]
Light Fastness	Good	[2]
Acid Fastness	Good	[2]
Alkali Fastness	Good	[2]
Water Fastness	Good	[2]

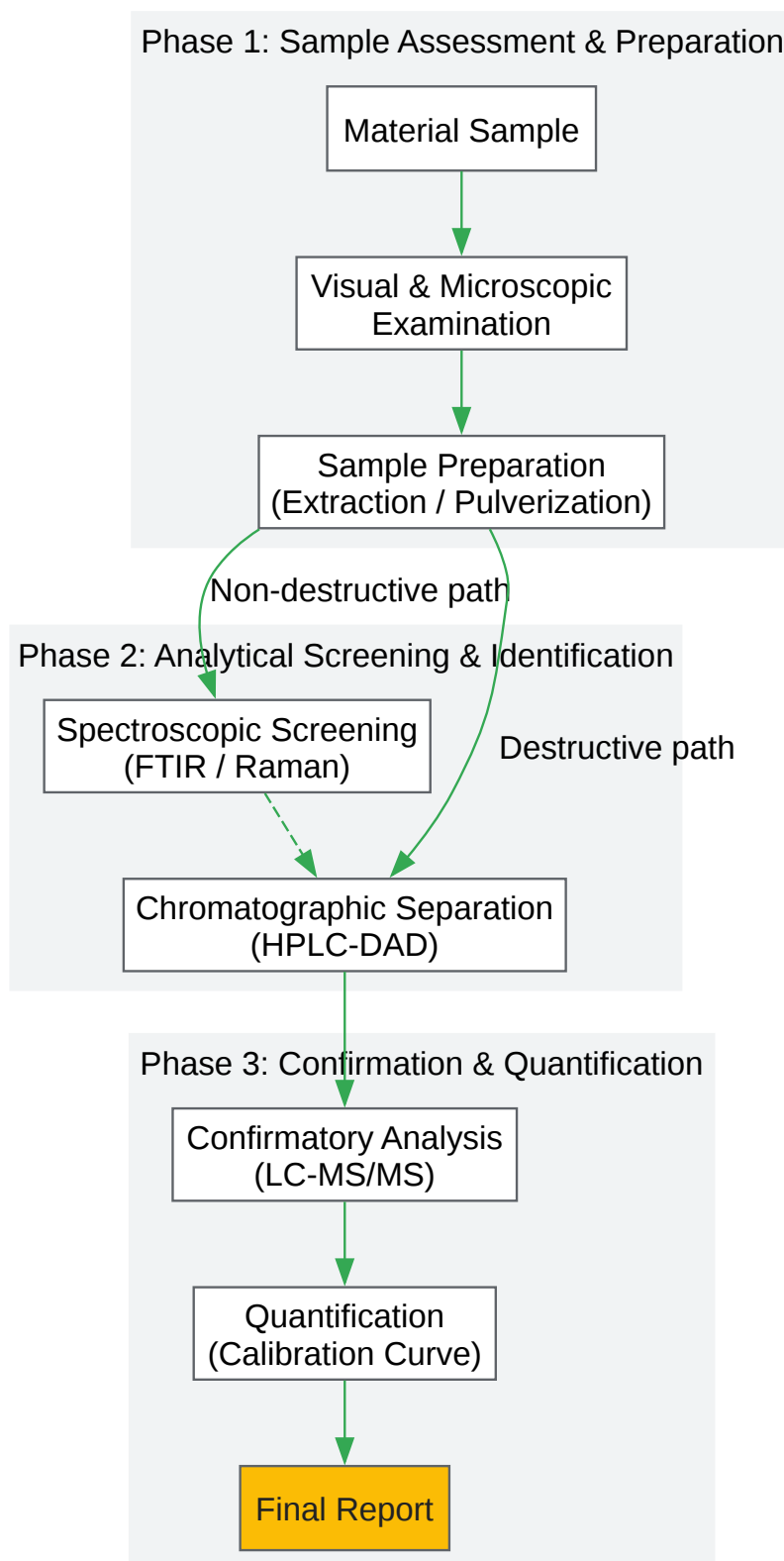
| Primary Use | Offset and Water-based Printing Inks [\[1\]](#)[\[2\]](#) |

Table 2: Comparison of Analytical Techniques for **Bronze Red** Detection

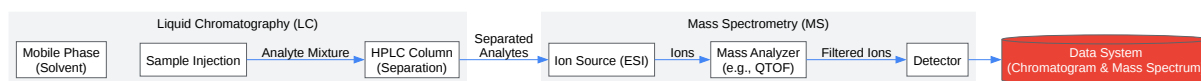
Technique	Principle	Typical Sensitivity	Specificity	Sample Prep	Notes
HPLC-DAD	Chromatographic separation followed by UV-Vis absorbance detection.	ng - µg	Moderate	Extraction Required	Good for quantification; identification is presumptive. [5] [8]
LC-MS	Chromatographic separation followed by mass analysis.	pg - ng	Very High	Extraction Required	Confirmatory method; provides molecular weight and structural data. [9] [11]
ATR-FTIR	Infrared light absorption by molecular bonds.	µg	High	Minimal	Non-destructive; identifies functional groups. [13] [14]
Raman	Inelastic scattering of laser light by molecular vibrations.	µg	Very High	Minimal	Non-destructive; provides a unique molecular fingerprint. [13] [15]

| XRF | X-ray induced emission of characteristic secondary X-rays. | ppm - % | Low (for organics) | Minimal | Non-destructive; primarily for elemental analysis of inorganic components. [\[16\]](#)[\[17\]](#) |

4. Visualizations

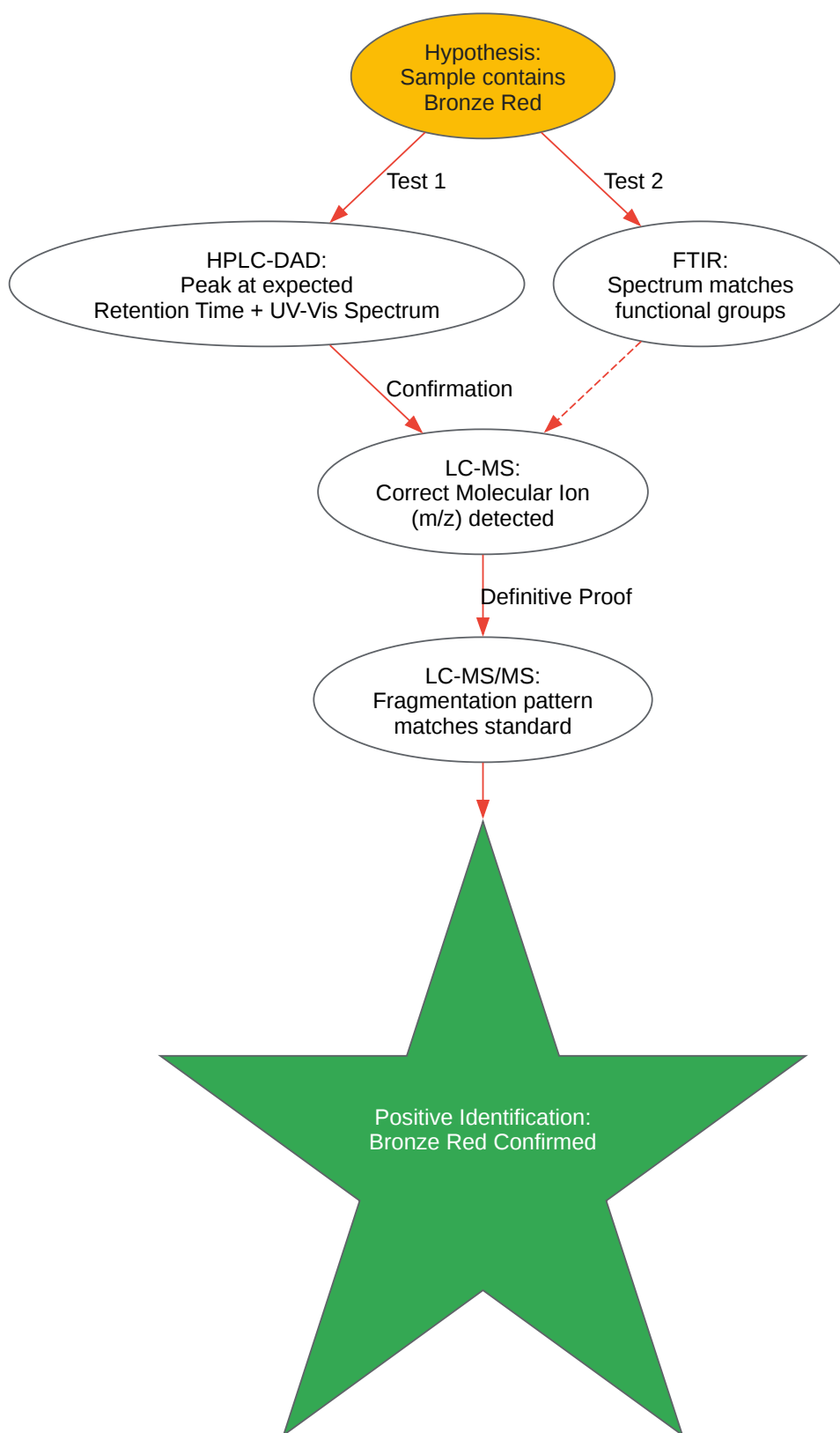
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Caption: General experimental workflow for the detection of **Bronze Red**.



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Caption: Signaling pathway of an LC-MS system for pigment analysis.



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Caption: Logical relationship for confirmatory analysis of **Bronze Red**.

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